2-[3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide
Description
The compound 2-[3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide is a synthetic heterocyclic molecule featuring a thieno[3,2-d]pyrimidine core. This bicyclic system is fused with a thiophene ring, substituted at position 3 with a 4-ethoxybenzyl group and at position 1 with an N-(3-methylbutyl)acetamide side chain.
The molecular formula of the compound is estimated as C22H25N3O4S (molecular weight ~435.5 g/mol), derived by analogy to structurally related compounds such as N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl]acetamide (C21H26N3O4S+, MW 416.5 g/mol) .
Properties
Molecular Formula |
C22H27N3O4S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C22H27N3O4S/c1-4-29-17-7-5-16(6-8-17)13-25-21(27)20-18(10-12-30-20)24(22(25)28)14-19(26)23-11-9-15(2)3/h5-8,10,12,15H,4,9,11,13-14H2,1-3H3,(H,23,26) |
InChI Key |
SFLMKIRQJACCIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Urea Reagents
Aminothiophene carboxylates undergo cyclocondensation with urea in acidic conditions to form the pyrimidine ring. For example, Patel et al. demonstrated that refluxing ethyl 2-aminothiophene-3-carboxylate with potassium cyanate in acetic acid yields thieno[3,2-d]pyrimidine-2,4-dione with 71–88% efficiency. This method ensures regioselective ring closure, critical for maintaining the 3,2-d orientation of the fused thiophene-pyrimidine system.
Alternative Route via Thiourea Derivatives
Using thiourea instead of urea under similar conditions produces 2-thioxo-thieno[3,2-d]pyrimidin-4-one intermediates, which can be oxidized to the 2,4-dione using hydrogen peroxide. Ortikov et al. achieved 72–91% yields for this oxidation step by employing DMF as a solvent at 120°C.
Coupling with N-(3-Methylbutyl)acetamide
The final step involves alkylation of the thienopyrimidine nitrogen with 2-chloro-N-(3-methylbutyl)acetamide.
Synthesis of 2-Chloro-N-(3-Methylbutyl)acetamide
N-(3-Methylbutyl)acetamide is synthesized by reacting 3-methylbutylamine with acetic anhydride under reflux. Chlorination using thionyl chloride converts the acetamide to 2-chloro-N-(3-methylbutyl)acetamide, with yields of 85–90% after purification by distillation.
Nucleophilic Substitution
The thienopyrimidine intermediate is treated with 2-chloro-N-(3-methylbutyl)acetamide in the presence of sodium hydride as a base. El-Baih et al. demonstrated that refluxing in dry THF for 12 hours ensures complete substitution at the N1 position, yielding the target compound in 60–70% purity. Chromatographic purification (silica gel, ethyl acetate/hexane) enhances purity to >95%.
Optimization and Alternative Pathways
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate cyclocondensation and alkylation steps. Aly et al. reduced reaction times from hours to minutes (e.g., 20 minutes for cyclocondensation) while maintaining yields of 75–80%.
One-Pot Approaches
Integrated one-pot methods minimize intermediate isolation. For instance, Gewald reaction-derived aminothiophene carboxylates can undergo sequential cyclocondensation, alkylation, and coupling in a single reactor, achieving overall yields of 55–60%.
Analytical Characterization
Critical spectroscopic data for the target compound include:
- IR : Bands at 1734 cm⁻¹ (ester C=O), 1671 cm⁻¹ (pyrimidine C=O), and 1601 cm⁻¹ (C=N).
- ¹H NMR : Signals at δ 1.36 ppm (ethyl CH₃), δ 4.08 ppm (OCH₂CH₃), and δ 4.30 ppm (NCH₂).
- ¹³C NMR : Peaks at 170.39 ppm (acetamide C=O) and 165.82 ppm (pyrimidine C=O).
Challenges and Limitations
Key challenges include:
- Regioselectivity : Competing O-alkylation during benzylation requires careful base selection.
- Solubility : Polar aprotic solvents like DMF improve reaction homogeneity but complicate product isolation.
- Yield Variability : Multi-step sequences accumulate losses, necessitating optimization at each stage.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects. Detailed studies are required to fully elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s key structural analogs include pyrimidine-fused heterocycles with variations in core scaffolds, substituents, and bioactivity profiles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidine Analogs
Key Observations:
Core Scaffolds: The target compound’s thieno[3,2-d]pyrimidine core distinguishes it from analogs like pyrazolo[3,4-d]pyrimidine () or benzo[e][1,4]diazepin (). Pyrimido[4,5-d]pyrimidine derivatives () exhibit planar structures conducive to intercalation or enzyme binding, whereas thieno-pyrimidines may prioritize hydrophobic interactions .
Substituent Effects: The 4-ethoxybenzyl group in the target compound enhances lipophilicity compared to the fluorophenyl substituents in Example 83 (), which may improve blood-brain barrier penetration .
Bioactivity Trends: Pyrazolo-pyrimidine derivatives (e.g., Example 83) are frequently explored as kinase inhibitors due to their ability to mimic ATP-binding motifs . Thieno-pyrimidine analogs (e.g., CAS 1252839-97-6) are less studied but may target similar pathways with modified selectivity .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
| Property | Target Compound | Example 83 () | CAS 1252839-97-6 () |
|---|---|---|---|
| LogP (estimated) | ~3.5 | ~4.2 | ~3.1 |
| Solubility (mg/mL) | <0.1 (aqueous) | <0.05 (aqueous) | 0.2 (DMSO) |
| Hydrogen Bond Acceptors | 6 | 8 | 5 |
- Lipophilicity : The higher LogP of Example 83 () correlates with its fluorophenyl substituents, favoring tissue penetration but risking hepatotoxicity .
- Solubility : The target compound’s low aqueous solubility may necessitate formulation enhancements, whereas CAS 1252839-97-6 shows better DMSO solubility due to its smaller side chain .
Q & A
Q. What are the recommended synthetic strategies for constructing the thieno[3,2-d]pyrimidine core in this compound?
The thieno[3,2-d]pyrimidine scaffold can be synthesized via cyclocondensation of substituted thioureas with α,β-unsaturated carbonyl intermediates. For example, outlines a method where pyridine derivatives are synthesized using multi-step reactions starting from substituted phenols or N-phthaloylglycine. Adapting this approach, the 4-ethoxybenzyl group can be introduced via alkylation of the pyrimidine nitrogen, followed by coupling with N-(3-methylbutyl)acetamide using carbodiimide-mediated amidation .
Q. How can structural characterization be optimized for this compound, given its complex heterocyclic system?
Advanced spectroscopic techniques are critical:
- NMR : Use -DEPT and 2D-HSQC to resolve overlapping signals in the thienopyrimidine and acetamide regions.
- Mass Spectrometry : High-resolution ESI-MS with collision-induced dissociation (CID) can confirm fragmentation patterns specific to the 4-ethoxybenzyl substituent .
- X-ray Crystallography : Co-crystallization with heavy atoms (e.g., iodine derivatives) may aid in resolving stereochemical ambiguities, as demonstrated in for similar heterocycles .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s structural similarity to kinase inhibitors ( ). Use fluorescence polarization or SPR to measure binding affinity. For cytotoxicity screening, employ MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) with dose-response curves (IC determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the 3-methylbutyl acetamide side chain?
- Variation of Alkyl Chain Length : Synthesize analogs with C2–C6 alkyl groups to assess hydrophobicity effects on membrane permeability (logP calculations via HPLC).
- Steric Effects : Introduce branched or cyclic substituents (e.g., cyclopentyl) to evaluate steric hindrance at the acetamide nitrogen.
- Bioisosteric Replacement : Replace the acetamide with sulfonamide or urea groups to modulate hydrogen-bonding interactions ( ) .
Q. What computational methods are effective for predicting metabolic stability of the 4-ethoxybenzyl moiety?
- CYP450 Metabolism Prediction : Use in silico tools like Schrödinger’s ADMET Predictor or MetaSite to identify potential oxidation sites (e.g., O-deethylation of the ethoxy group).
- MD Simulations : Perform molecular dynamics with human liver microsomes to assess binding to CYP3A4/2D6 isoforms () .
- Isotope-Labeled Studies : Incorporate at the ethoxy carbon to track metabolite formation via LC-MS () .
Q. How can reaction conditions be optimized for multi-gram synthesis while minimizing diastereomer formation?
- DoE (Design of Experiments) : Apply Taguchi or Box-Behnken designs to screen variables (temperature, solvent polarity, catalyst loading). highlights the use of statistical methods to reduce trial-and-error experimentation .
- Chiral Chromatography : Use HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to separate diastereomers early in the synthetic route .
Q. What crystallographic techniques resolve ambiguities in the compound’s solid-state conformation?
- Single-Crystal X-ray Diffraction : Grow crystals in mixed solvents (e.g., DCM/hexane) at controlled evaporation rates.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing motifs, as shown in for ethyl pyrrolo-pyrrole derivatives .
Q. How should contradictory bioactivity data between enzymatic and cellular assays be interpreted?
- Membrane Permeability : Measure cellular uptake via LC-MS to determine if poor permeability explains reduced cellular efficacy despite strong enzymatic inhibition.
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets ( ) .
- Protein Binding : Assess serum protein binding (e.g., using equilibrium dialysis) to evaluate free fraction availability .
Methodological Notes
- Synthetic References : Adapt protocols from structurally related pyrimidine derivatives ().
- Data Validation : Cross-validate spectral data with computational NMR predictors (e.g., ACD/Labs) to confirm assignments .
- Ethical Compliance : Adhere to institutional guidelines for in vitro studies (e.g., emphasize restrictions on human/animal testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
